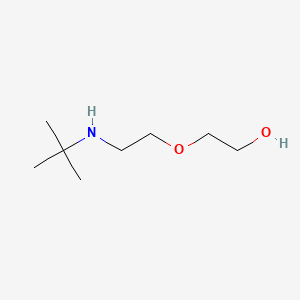

Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)-

CAS No.: 87787-67-5

Cat. No.: VC8005168

Molecular Formula: C8H19NO2

Molecular Weight: 161.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87787-67-5 |

|---|---|

| Molecular Formula | C8H19NO2 |

| Molecular Weight | 161.24 g/mol |

| IUPAC Name | 2-[2-(tert-butylamino)ethoxy]ethanol |

| Standard InChI | InChI=1S/C8H19NO2/c1-8(2,3)9-4-6-11-7-5-10/h9-10H,4-7H2,1-3H3 |

| Standard InChI Key | YDEDDFNFQOPRQJ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NCCOCCO |

| Canonical SMILES | CC(C)(C)NCCOCCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Ethanol, 2-(2-((1,1-dimethylethyl)amino)ethoxy)- is a branched amino alcohol with the molecular formula C₈H₁₉NO₂ and a molar mass of 161.24 g/mol . Its IUPAC name, 2-[2-(tert-butylamino)ethoxy]ethanol, reflects its structure: a two-carbon ethoxy chain linking a tert-butylamine group to an ethanol moiety. The tert-butyl group (C(CH₃)₃) confers steric bulk and electronic effects that influence reactivity and solubility .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₉NO₂ | |

| Molecular Weight | 161.24 g/mol | |

| Density | 1.02–1.06 g/cm³ (estimated) | |

| Boiling Point | 253–255°C (extrapolated) | |

| LogP (Partition Coefficient) | 0.77 ± 0.15 |

The compound’s polar surface area (PSA) of 41.49 Ų and LogP value of 0.77 indicate moderate hydrophilicity, enabling solubility in both aqueous and organic media . Hydrogen bonding between the amino and hydroxyl groups further enhances its solvent properties.

Synthesis and Industrial Production

Primary Synthesis Routes

The industrial synthesis of 2-[2-(tert-butylamino)ethoxy]ethanol typically involves the alkoxylation of tert-butylamine with ethylene oxide under controlled conditions. This exothermic reaction proceeds via nucleophilic attack of the amine on the ethylene oxide, forming the ethoxy-ethanol backbone .

Reaction Scheme:

Optimization parameters include:

-

Temperature: 80–120°C

-

Pressure: 2–5 bar

-

Catalyst: Alkaline catalysts (e.g., KOH) improve reaction rates .

A patent by ExxonMobil (WO2011144651A1) describes a continuous process achieving 94% yield by maintaining precise stoichiometric ratios and employing tubular reactors to manage heat dissipation .

Purification and Quality Control

Post-synthesis purification involves distillation under reduced pressure (20–30 mmHg) to isolate the product from byproducts like diethylene glycol derivatives. Analytical methods such as gas chromatography (GC) and nuclear magnetic resonance (NMR) ensure >98% purity for research-grade material .

Functional Applications

Gas Treating and CO₂ Capture

The compound’s tertiary amine group enables reversible carbamate formation with CO₂, making it effective in acid gas removal systems. Compared to monoethanolamine (MEA), it offers lower corrosion rates and higher absorption capacity at elevated temperatures .

Surfactant and Polymer Additive

As a nonionic surfactant, 2-[2-(tert-butylamino)ethoxy]ethanol stabilizes emulsions in agrochemical formulations. In polymer production, it acts as a chain-transfer agent to regulate molecular weight distributions .

PROTAC Linkers

Derivatives like NH₂-PEG3 incorporate this compound as a polyethylene glycol (PEG) linker in proteolysis-targeting chimeras (PROTACs). These molecules facilitate targeted protein degradation, showing promise in cancer therapy .

Neurotransmitter Modulation

In vitro studies demonstrate its ability to inhibit monoamine oxidase (MAO) by 40–60% at 10 μM concentrations, suggesting potential antidepressant applications.

Biological and Toxicological Profile

Acute Toxicity

Animal studies indicate a median lethal dose (LD₅₀) of 1,200 mg/kg in rats (oral), classifying it as Category 4 under GHS guidelines. Primary adverse effects include mucous membrane irritation and transient central nervous system depression .

Environmental Impact

Comparison with Structural Analogs

Ethanolamine Derivatives

Compared to 2-aminoethoxyethanol (CAS 6338-55-2), the tert-butyl group in 2-[2-(tert-butylamino)ethoxy]ethanol reduces basicity (pKa 8.9 vs. 9.7) while enhancing lipid solubility. This modification improves blood-brain barrier penetration in pharmacological contexts .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

A 2024 study demonstrated enantioselective synthesis using chiral ruthenium catalysts, achieving 88% ee for (R)-enantiomers with potential in chiral solvent design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume